molecular formula C11H9BrO3 B2685421 5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 1432437-11-0

5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B2685421
CAS No.: 1432437-11-0
M. Wt: 269.094
InChI Key: AEQMWIHCEASBJI-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H9BrO3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

    Alkylation: The hydroxyl group is alkylated using propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).

    Reaction Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: 5-Amino-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde or 5-Thio-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde.

Scientific Research Applications

5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The bromine atom and the alkyne group can also participate in various chemical reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzaldehyde: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.

    3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde:

    2-Bromo-5-methoxybenzaldehyde: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness

5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both the bromine atom and the prop-2-yn-1-yloxy group. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-3-methoxy-2-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-3-4-15-11-8(7-13)5-9(12)6-10(11)14-2/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQMWIHCEASBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC#C)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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